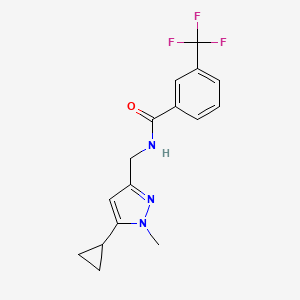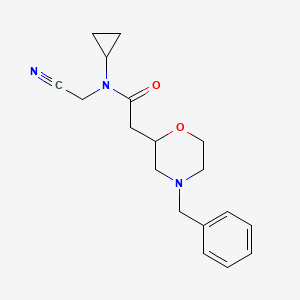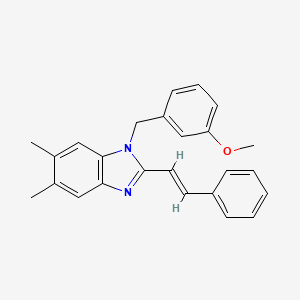
1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The 3-methoxybenzyl group is a benzyl group with a methoxy (OCH3) substituent at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzimidazole core, the styryl group, and the methoxybenzyl group could all potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds have been reported to have certain densities, boiling points, and refractive indices .
科学的研究の応用
Antibacterial and Antifungal Properties
Benzimidazole derivatives, including compounds structurally related to 1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antimicrobial agents. For example, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes derived from benzimidazole precursors demonstrated high antibacterial activity compared to their NHC precursors, as well as promising cytotoxicity against cancer cell lines (Patil et al., 2010). Additionally, microwave synthesis of benzimidazole derivatives highlighted their antibacterial properties, further underscoring the compound's relevance in medical chemistry (Liu Jianhong, 2006).
Anticancer Activity
The synthesis and characterization of benzimidazole derivatives have also demonstrated potential anticancer activities. For instance, benzimidazole derivatives were investigated for their tuberculostatic activities, showing promising results against multidrug-resistant tuberculosis, with better activities than standard treatments like Pyrazinamide and Isoniazid (Główka et al., 2018). Furthermore, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts were synthesized and evaluated for their inhibitory activity against human tumor cell lines, revealing that specific substitutions on the benzimidazole ring significantly enhance cytotoxic activity (Yang et al., 2019).
DNA Binding and Antileukemic Properties
Conjugation of benzylvanillin and benzimidazole structures has been shown to improve DNA binding with enhanced antileukemic properties. Such compounds induce cell death in leukemic cell lines through DNA fragmentation, leading to caspase activation, highlighting their potential as therapeutic agents in leukemia treatment (Al-Mudaris et al., 2013).
Immunomodulatory Effects
New benzyl benzoate derivatives from the aerial parts of Solidago virga-aurea, structurally related to benzimidazole compounds, have shown immunomodulatory effects in vitro. These compounds stimulate macrophage functions, suggesting potential applications in treating infectious diseases through immunotherapeutic strategies (Choi et al., 2005).
作用機序
Target of Action
The primary target of 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, the compound can potentially modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole interacts with its target, FAAH, by inhibiting its activity . This inhibition is both time-dependent and dose-dependent . The compound’s mechanism of inhibition is likely irreversible or slowly reversible . This means that once the compound binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .
Biochemical Pathways
The inhibition of FAAH by 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole affects the endocannabinoid system . This system includes cannabinoid receptors and their endogenous ligands . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can bind to cannabinoid receptors and modulate various physiological processes .
Pharmacokinetics
The pharmacokinetics of 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration in rats, the compound showed double peaks in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats . Interestingly, the compound displayed a lung targeting property .
Result of Action
The inhibition of FAAH by 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole leads to increased levels of endocannabinoids . This can result in the modulation of various physiological processes, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .
Action Environment
The action of 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s absorption and metabolism
Safety and Hazards
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-18-14-23-24(15-19(18)2)27(17-21-10-7-11-22(16-21)28-3)25(26-23)13-12-20-8-5-4-6-9-20/h4-16H,17H2,1-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWRMUBGMHFXPN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)
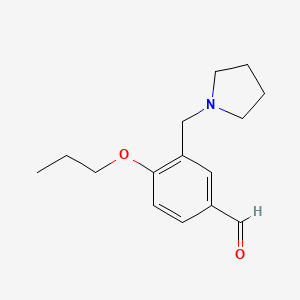

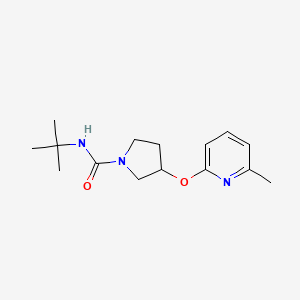

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)
![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)
![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2538958.png)

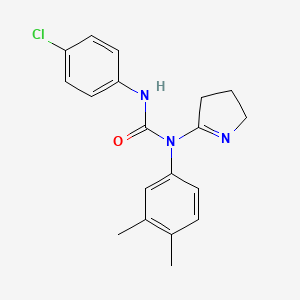
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2538964.png)
![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)
